2-(3-三氟甲基-苯基)-乙烯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

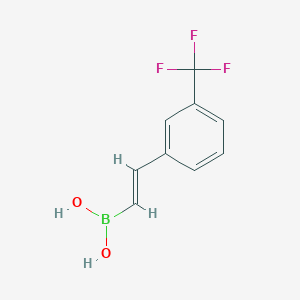

2-(3-Trifluoromethyl-phenyl)-etheneboronic acid is a boronic acid derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethene group possessing a boronic acid functionality. Boronic acids are known for their versatility in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds essential in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of boronic acids typically involves organometallic reactions, where a boron-containing reagent is reacted with an organohalide. For trifluoromethyl-substituted phenyl boronic acids, the synthesis may involve the use of a trifluoromethylated phenyl halide as a starting material, reacting with a boron source under catalytic conditions that favor the formation of the boronic acid group (Wang, Lu, & Ishihara, 2018).

Molecular Structure Analysis

The molecular structure of 2-(3-Trifluoromethyl-phenyl)-etheneboronic acid can be analyzed through spectroscopic methods such as NMR and X-ray crystallography. The trifluoromethyl group is electron-withdrawing, which influences the electronic structure of the phenyl ring and consequently the reactivity of the boronic acid. The ethene linkage introduces a degree of unsaturation, affecting the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

Boronic acids participate in a variety of chemical reactions, notably in cross-coupling reactions to form C-C bonds. The presence of the trifluoromethyl group can enhance the electron-withdrawing capability, potentially impacting the reactivity of the boronic acid in these reactions. Moreover, the compound's ability to form stable complexes with diols and amines can be utilized in the selective sensing and recognition of biological molecules (Erker, 2005).

科学研究应用

荧光pH传感器

研究人员设计并合成了含杂原子的有机荧光物质,展示了聚集诱导发光(AIE)现象。这些材料在溶液和固态中显示出潜力作为荧光pH传感器,并作为检测酸性和碱性有机蒸气的化学传感器。这些化合物的可调内分子电荷转移(ICT)和AIE特性突显了它们在传感器应用中的多功能性 (Yang et al., 2013)。

合成有机化学

在合成化学领域,已开发了涉及有机硼化合物的钯催化交叉偶联反应,用于合成三氟甲基酮。这种方法利用芳基三氟乙酸酯与有机硼化合物的反应性,提供了在温和条件下产生含三氟甲基基团化合物的途径 (Kakino et al., 2001)。

聚合物科学

已合成了含有多取代五苯基基团的新型聚芳醚,表现出高玻璃化转变温度(Tg)和出色的热稳定性。这些聚合物源自涉及2-(3-三氟甲基苯基)-乙烯硼酸的过程,显示出在需要具有高热阻力和光学透明性材料的应用中具有潜力 (Liaw et al., 2007)。

有机金属化学和催化

已探索了路易斯酸性氟硼烷和路易斯碱性铂络合物之间的相互作用,研究结果表明在乙烯和其他小分子活化方面具有潜在应用。这项研究为2-(3-三氟甲基苯基)-乙烯硼酸衍生物在催化和新反应机制开发中的应用提供了见解 (Bauer et al., 2013)。

抗病原活性

对硫脲衍生物的研究揭示了它们显著的抗病原活性,特别是对于以生物膜形成而闻名的菌株。这表明2-(3-三氟甲基苯基)-乙烯硼酸衍生物在开发具有抗生物膜特性的新抗微生物剂方面具有潜在应用 (Limban et al., 2011)。

安全和危害

属性

IUPAC Name |

[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BF3O2/c11-9(12,13)8-3-1-2-7(6-8)4-5-10(14)15/h1-6,14-15H/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEVMEKGPYPLRD-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC(=CC=C1)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC(=CC=C1)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Trifluoromethyl-phenyl)-etheneboronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2489629.png)

![3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2489631.png)

![4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2489632.png)

![2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone](/img/structure/B2489633.png)

![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B2489634.png)

![1,3-Dimethyl-6-[2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-2,4-dione](/img/structure/B2489637.png)

![3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2489638.png)

![2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2489641.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2489649.png)